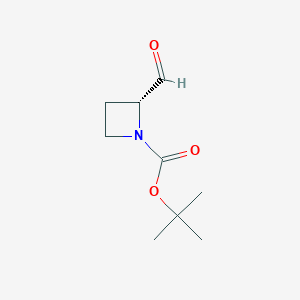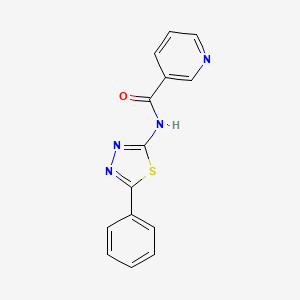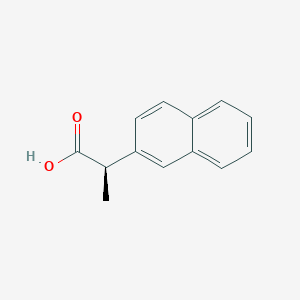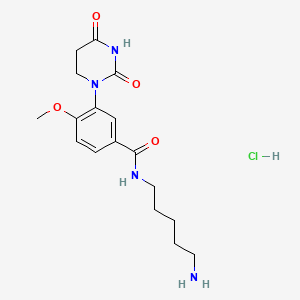
(2R)-N-Boc-azetidine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-N-Boc-azetidine-2-carbaldehyde is a chemical compound that belongs to the class of azetidines. It is characterized by the presence of a four-membered azetidine ring with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and an aldehyde group at the second position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-Boc-azetidine-2-carbaldehyde typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of amino alcohols or amino acids.
Introduction of the Boc Protecting Group: The nitrogen atom of the azetidine ring is protected by the Boc group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Oxidation to Aldehyde: The final step involves the oxidation of the corresponding alcohol or intermediate to form the aldehyde group at the second position. This can be achieved using oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
(2R)-N-Boc-azetidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products Formed
Oxidation: (2R)-N-Boc-azetidine-2-carboxylic acid.
Reduction: (2R)-N-Boc-azetidine-2-methanol.
Substitution: Deprotected azetidine derivatives.
科学研究应用
(2R)-N-Boc-azetidine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and infectious diseases.
Industry: It is utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (2R)-N-Boc-azetidine-2-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
(2S)-N-Boc-azetidine-2-carbaldehyde: The enantiomer of (2R)-N-Boc-azetidine-2-carbaldehyde with similar reactivity but different stereochemistry.
N-Boc-azetidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde.
N-Boc-azetidine-2-methanol: A related compound with a primary alcohol group instead of an aldehyde.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a Boc protecting group and an aldehyde functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
tert-butyl (2R)-2-formylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3/t7-/m1/s1 |
InChI 键 |
UEGGEIJWHPDPLL-SSDOTTSWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C=O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)

![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)






